molecular formula C12H18O5 B14297353 3-Hydroxydodeca-2,4-dienedioic acid CAS No. 114320-64-8

3-Hydroxydodeca-2,4-dienedioic acid

Cat. No.: B14297353
CAS No.: 114320-64-8
M. Wt: 242.27 g/mol
InChI Key: RUISWTGWXMFDRQ-UHFFFAOYSA-N
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Description

3-Hydroxydodeca-2,4-dienedioic acid is an organic compound that belongs to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group and two conjugated double bonds within its dodeca (12-carbon) chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxydodeca-2,4-dienedioic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions, utilizing environmentally friendly and commercially available dienedioic acid. The process is optimized for broad substrate scope, good functional group tolerance, and late-stage derivatization of complex molecules .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydodeca-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of dodeca-2,4-dienedioic acid derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of saturated dodecanedioic acid derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxydodeca-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. For example, the compound’s anticancer properties are attributed to its ability to interfere with cellular processes in leukemia cells .

Comparison with Similar Compounds

Similar Compounds

    Dodeca-2,4-dienedioic acid: Lacks the hydroxyl group but shares the conjugated double bonds.

    3-Hydroxydecanoic acid: Contains a hydroxyl group but lacks the conjugated double bonds.

Uniqueness

3-Hydroxydodeca-2,4-dienedioic acid is unique due to the combination of a hydroxyl group and conjugated double bonds within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

114320-64-8

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

3-hydroxydodeca-2,4-dienedioic acid

InChI

InChI=1S/C12H18O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h5,7,9,13H,1-4,6,8H2,(H,14,15)(H,16,17)

InChI Key

RUISWTGWXMFDRQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCC=CC(=CC(=O)O)O

Origin of Product

United States

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